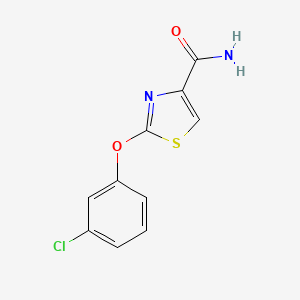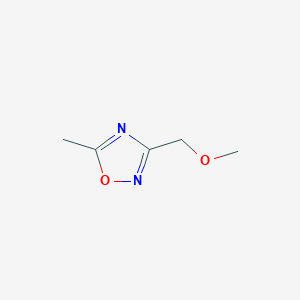
Butyl (methylsulfonyloxy)acetate
Übersicht
Beschreibung
Butyl (methylsulfonyloxy)acetate is a colorless liquid with the molecular formula C7H14O5S and a molecular weight of 210.25 g/mol. It is used in various scientific experiments and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl (methylsulfonyloxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of butanol with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct.
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and distillation columns can enhance the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (methylsulfonyloxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of butyl acetate and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce butyl acetate, while reduction can yield butanol .
Wissenschaftliche Forschungsanwendungen
Butyl (methylsulfonyloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a solvent for biological samples.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which butyl (methylsulfonyloxy)acetate exerts its effects involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanol and acetic acid, which can then participate in further biochemical reactions . The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: Similar in structure but lacks the methylsulfonyloxy group.
tert-Butyl 3-(methylsulfonyloxy)-1-azetanecarboxylate: Contains a similar functional group but with a different backbone structure.
Uniqueness
Butyl (methylsulfonyloxy)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and properties compared to other esters. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry .
Eigenschaften
IUPAC Name |
butyl 2-methylsulfonyloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDHXFDBMQDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)













